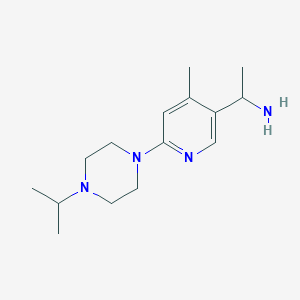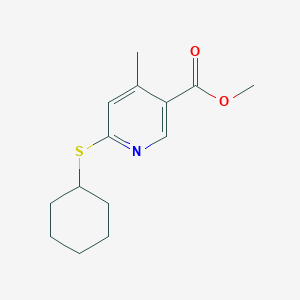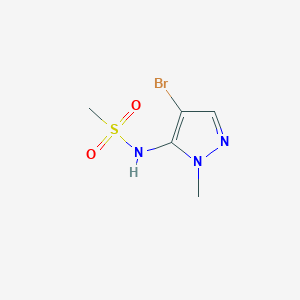
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxy group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the coupling of N-protected proline derivatives with aminopent-3-en-2-one, followed by intramolecular cyclization to form the pyrrolidine ring . The reaction conditions often include the use of palladium-catalyzed coupling reactions and oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using reagents like m-chloroperbenzoic acid.
Reduction: Typically involving hydrogenation reactions.
Substitution: Commonly with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Known for its bioactive properties.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5-(1-benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C18H22N2O/c1-14-11-18(21-2)19-12-16(14)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
InChI-Schlüssel |
IHSBZHOZMLNGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)






